molecular formula C6H8O3 B1436844 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2228699-81-6

2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1436844
CAS RN: 2228699-81-6
M. Wt: 128.13 g/mol
InChI Key: RHJXUKZPHJCBLA-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid is a basic structural element in chemistry . It is found in more than three hundred drugs and agrochemicals . It has been developed as a saturated bioisostere of the ortho-substituted phenyl ring . The incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity .


Synthesis Analysis

The synthesis of this compound involves an iodocyclization reaction . This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .


Molecular Structure Analysis

The molecular structure of this compound is C6H8O3 . The difference in planarity between the saturated scaffold and the benzene ring is significant: while ortho-benzene was almost flattened, bicyclo hexanes had a significant three-dimensional character .


Chemical Reactions Analysis

The chemical reactions of this compound involve the incorporation of the 1,2-disubstituted bicyclo[2.1.1]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) to provide saturated patent-free analogs with high antifungal activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 128.13 . The IUPAC name is this compound .

Scientific Research Applications

Conformational Studies and Biological Activities

2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid and its analogues like Bicyclo[3.1.0]hexane have been acknowledged for their diverse biological activities. These compounds are utilized as conformationally locked analogues of nucleoside building blocks and serve as core structures in small molecules exhibiting various biological activities. They are crucial in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Notable examples include Methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the broad-spectrum antibiotic trovafloxacin. These compounds aim to achieve an extended conformation of the glutamate moiety, resulting in highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Structural Mimics and Water Solubility Enhancement

2-Oxabicyclo[2.1.1]hexanes are developed as a new generation of saturated benzene mimics, designed to enhance water solubility compared to their counterparts. They occupy a novel chemical space while resembling the structure of meta-disubstituted benzenes. Their distinct structural and solubility characteristics make them valuable in various scientific applications (Levterov et al., 2020).

Bioanalysis and Drug Development

The compound LY379268, a group II metabotropic glutamate receptor agonist, is an example of 2-Oxabicyclo[2.1.0]hexane-1-carboxylic acid derivatives. It's extensively used in neuroscience research, especially in evaluating antipsychotic drugs for schizophrenia treatment. The development of bioanalytical methods for determining LY379268 in biological samples is crucial for drug development and pharmacokinetic studies (Benitex et al., 2014).

Safety and Hazards

The safety information for 2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid includes hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5(8)6-1-4(2-6)3-9-6/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJXUKZPHJCBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2228699-81-6
Record name 2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
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2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
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2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid

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